1-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]PIPERIDINE HYDROCHLORIDE
Description
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine ring substituted with a 5-phenyl-1,3,4-oxadiazole moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and one oxygen atom, known for its electron-withdrawing properties and stability.
Properties
IUPAC Name |
2-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-3-7-12(8-4-1)14-16-15-13(18-14)11-17-9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHRCVMEYOOBGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649462 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as ethanol and catalysts like potassium hydroxide . The reaction mixture is usually stirred in an ice bath for a specified period to ensure proper cyclization and alkylation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds .
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit anticonvulsant properties. A study involving similar derivatives showed that 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives were screened for their anticonvulsant activity using the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives displayed significant anticonvulsant activity comparable to the standard drug phenytoin without notable neurotoxicity at high doses .
Neuroprotective Effects
The oxadiazole derivatives have also been investigated for their neuroprotective effects against tauopathies, such as Alzheimer's disease. These compounds may inhibit tau aggregation and neurofibrillary tangle formation, which are hallmarks of Alzheimer's pathology. The mechanisms involve modulation of tau-mediated pathways and potential interactions with microtubule-associated proteins .
Alzheimer’s Disease Treatment
The compound's potential in treating neurodegenerative disorders has been highlighted in patents related to novel oxadiazole compounds. These compounds show promise in treating Alzheimer's disease and other tauopathies by targeting tau protein aggregation and promoting neuronal health . The pharmacological profiles suggest that they could provide symptomatic relief or modify disease progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies have established SAR models that correlate specific structural features with biological activity. For instance, modifications on the phenyl ring or piperidine backbone can significantly influence the anticonvulsant potency and neuroprotective properties of the compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it targets decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall . This interaction disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Moieties
a. 1-(2-Aminobenzoyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine ()
- Molecular Formula : C₂₀H₂₀N₄O₂
- Molecular Weight : 348.4 g/mol
- Key Differences: Replaces the methylpiperidine group in the target compound with a 2-aminobenzoyl substituent. No reported synthesis yield or melting point, limiting direct physicochemical comparison .
b. N’-(4-Methoxybenzylidene)-2-methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide (6c, )
- Melting Point : 166–167°C
- Yield : 41%
- Key Differences :
- Incorporates a furan-carbohydrazide scaffold instead of a piperidine ring.
- The methoxybenzylidene group enhances lipophilicity compared to the target compound’s simpler phenyl group.
- IR spectra confirm C=N (1590 cm⁻¹) and C=O amide (1680 cm⁻¹) stretches, similar to the oxadiazole-piperidine derivatives .
c. Ethyl-5-((2-methyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)furan-3-carboylimino)methyl)-2-methylfuran-3-carboxylate (6g, )
- Melting Point : 185–186°C
- Yield : 42%
- Key Differences :
Analogues with Alternative Heterocycles
a. 1-[(3-Benzyl-1,2,4-oxadiazol-5-yl)methyl]piperazine Hydrochloride ()
- Key Differences :
- Replaces 1,3,4-oxadiazole with a 1,2,4-oxadiazole ring, altering electronic properties and resonance stability.
- Substitutes piperidine with piperazine, introducing an additional nitrogen atom for enhanced basicity and solubility.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s piperidine-oxadiazole structure may offer higher synthetic yields compared to furan-carbohydrazide derivatives (e.g., 6c, 41%), though direct data are lacking. Piperazine analogues (–5) often exhibit higher solubility due to increased nitrogen content .
- Bioactivity Potential: Compounds with 1,3,4-oxadiazole moieties (e.g., 6c–6g) show antimicrobial and antitumor activity in preclinical studies, suggesting the target compound may share similar pharmacological profiles .
- Thermal Stability : Higher melting points in compounds like 6d (295–296°C) correlate with extended aromatic systems, whereas the target compound’s piperidine-HCl salt likely has moderate thermal stability .
Biological Activity
1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure comprises a piperidine ring linked to a 5-phenyl-1,3,4-oxadiazol-2-yl group. Its molecular formula is with a molecular weight of approximately 315.75 g/mol. The presence of the oxadiazole ring contributes to its biological activity by facilitating interactions with biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
1. Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : The compound was tested against various bacterial strains. For instance, derivatives similar to the target compound showed MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Activity
The anticancer potential of oxadiazole derivatives has been explored extensively:
- Cell Line Studies : In vitro studies indicated that certain derivatives displayed cytotoxicity against cancer cell lines with IC50 values significantly lower than standard chemotherapeutics . For example, compounds derived from piperidine and oxadiazole exhibited strong inhibitory effects on cell proliferation.
3. Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : Several synthesized derivatives demonstrated strong inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission . This suggests potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Interaction : The inhibition of key enzymes involved in metabolic pathways contributes to the observed antimicrobial and anticancer effects.
- Receptor Binding : The piperidine moiety may facilitate binding to various receptors involved in neurotransmission and cellular signaling.
Q & A
Q. What are the standard synthetic routes for 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine hydrochloride?
The compound is typically synthesized via a multi-step procedure. A common approach involves:
- Step 1 : Formation of the 1,3,4-oxadiazole ring by cyclization of a thiosemicarbazide intermediate under acidic conditions.
- Step 2 : Alkylation of the piperidine moiety using a methylating agent (e.g., chloroacetone) in the presence of a base like NaOH.
- Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in methanol .
Critical parameters include reaction time (4–6 hours), temperature (reflux conditions), and purification by recrystallization from methanol or ethanol .
Q. How is the purity and structural integrity of this compound validated experimentally?
Purity is confirmed using:
- Thin-Layer Chromatography (TLC) : To monitor reaction completion (Rf values compared to standards) .
- Spectral Analysis :
- ¹H/¹³C NMR : Peaks for the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and piperidine methylene (δ 3.5–4.0 ppm).
- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-O (1250–1300 cm⁻¹) bonds .
- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and Cl .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Melting Point : ~245–248°C (decomposes upon heating) .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF), partially soluble in methanol, and insoluble in water .
- Hygroscopicity : The hydrochloride salt is moderately hygroscopic; storage under anhydrous conditions is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation of the piperidine moiety?
Key optimization strategies include:
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Control : Maintaining reflux conditions (80–90°C) to accelerate the reaction while minimizing side-product formation .
- Stoichiometry : A 1.2:1 molar ratio of alkylating agent to piperidine precursor reduces unreacted starting material .
Contradictory data on yield (e.g., 60–85%) may arise from variations in solvent purity or moisture content .
Q. What methodologies are used to evaluate its biological activity, and how do structural modifications impact efficacy?
- Antibacterial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) using agar dilution methods .
- SAR Studies :
Q. How are stability and degradation profiles analyzed under varying conditions?
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Exposure to 0.1N HCl/NaOH at 60°C for 24 hours, followed by HPLC analysis to identify degradation products (e.g., piperidine ring cleavage) .
- Photostability : UV irradiation (ICH Q1B guidelines) to assess oxidative degradation pathways .
- Kinetic Stability : Arrhenius plots predict shelf-life under accelerated storage conditions (40°C/75% RH) .
Q. What analytical challenges arise in distinguishing this compound from structurally similar analogs?
- Chromatographic Co-elution : HPLC with a C18 column and gradient elution (acetonitrile/0.1% TFA) resolves analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride (retention time ±0.5 min) .
- Mass Spectrometry : High-resolution MS (HRMS) differentiates via exact mass (e.g., [M+H⁺] = 323.865 for C₁₉H₂₁N₂OCl) and isotopic patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
